2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone
Description
2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone (CAS: 477845-52-6) is a hydrazone derivative featuring an imidazole core substituted with an ethylsulfanyl group at position 2 and a methyl group at position 1. The aldehyde functional group at position 5 forms a hydrazone linkage with the 4-nitrophenyl moiety. Its molecular formula is C₁₃H₁₅N₅O₂S, with a molecular weight of 305.36 g/mol and a purity of ≥95% . The compound has been discontinued commercially, limiting its accessibility for further research .
The ethylsulfanyl group introduces electron-donating thioether characteristics, while the 4-nitrophenyl hydrazone contributes strong electron-withdrawing effects.
Properties
IUPAC Name |
N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-3-21-13-14-8-12(17(13)2)9-15-16-10-4-6-11(7-5-10)18(19)20/h4-9,16H,3H2,1-2H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQVBWXRZHNXAM-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone typically involves the condensation reaction between 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and proteins, which can provide insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in pathogens or cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed to highlight key similarities and differences:
Structural and Functional Group Comparisons
Key Observations:
Core Heterocycles: The main compound’s imidazole core is smaller than the benzimidazole () or triazole () systems in analogs. Smaller cores may enhance metabolic stability but reduce aromatic π-stacking interactions .
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The main compound’s ethylsulfanyl group contrasts with methoxy substituents in . Thioethers may enhance lipophilicity, whereas methoxy groups improve solubility .
- 4-Nitrophenyl Hydrazone : Shared with triazole analogs (), this group’s strong electron-withdrawing nature could stabilize the hydrazone linkage and influence redox activity .
Functional Groups :
- Carboxamide () and ester () groups introduce hydrogen-bonding or hydrolytic susceptibility, unlike the main compound’s hydrazone.
- Pyrrolidinyl propyl chains () may enhance membrane permeability compared to the main compound’s simpler alkyl substituents .
Research Implications and Limitations
- The discontinuation of the main compound () hinders further experimental validation of its properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
